N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural complexity arises from multiple functional groups, which contribute to its biological activity. The compound is recognized for its role as an effective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), suggesting applications in cancer treatment through the inhibition of angiogenesis.
This compound has been cataloged in various chemical databases, including PubChem and BenchChem, where it is available for research purposes. The molecular formula is C26H20N4O5S, with a molecular weight of 500.53 g/mol.
The compound falls under the category of benzamide derivatives and contains elements characteristic of both dioxin and benzothiazole structures. These structural features are often associated with pharmacological activity, particularly in targeting specific receptors involved in tumor growth and angiogenesis.
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves several steps that include:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The synthesis may employ various techniques such as:
The molecular structure of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide can be represented by its InChI code:
The compound's molecular weight is 500.53 g/mol with a purity typically around 95%. The structural complexity can be visualized using software tools that generate 3D models based on the SMILES notation:
The compound can participate in various chemical reactions typical for amides and heterocyclic compounds:
Reactions may require specific conditions such as temperature control and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylnmethyl)benzamide inhibits VEGFR-2 involves:
Studies suggest that compounds targeting VEGFR pathways can significantly reduce tumor growth in preclinical models by impairing blood vessel formation necessary for tumor survival.
The compound exhibits properties typical for organic molecules with significant heteroatom content:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), mass spectrometry (MS), and NMR provide insights into functional groups and molecular interactions.
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-y)-4-(2,5-dioxopyrrolidin -1-y)-N-(pyridin -3-ylnmethyl)benzamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2